N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
Thiophene-based analogs have been the subject of interest for many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring heterocycle that contains one sulfur atom . It and its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis
Aryne precursors can be used in the one-step synthesis of benzothiophenes, enabling the preparation of a variety of benzothiophenes . Not only simple benzyne but also 3-fluoro-, 3-bromo, 3-methoxy, and 3-aminobenzyne intermediates can react with alkynyl sulfides to furnish benzothiophenes .Physical and Chemical Properties Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Pks 13 , a key enzyme involved in the synthesis of mycolic acid . Mycolic acid is a crucial component of the cell wall of mycobacteria, making it a perfect target for antitubercular agents .
Mode of Action
The compound interacts with its target, Pks 13, through a process known as docking . The molecules with the top score in docking are considered as better leads for designing new molecules which act against Pks 13 . The compound’s interaction with Pks 13 inhibits the synthesis of mycolic acid, thereby disrupting the formation of the bacterial cell wall .
Biochemical Pathways
The inhibition of mycolic acid synthesis disrupts the normal functioning of the mycobacterium, leading to its death . This affects the mycolic acid pathway , a crucial biochemical pathway in mycobacteria . The downstream effects include the disruption of cell wall formation and the eventual death of the bacteria .
Pharmacokinetics
The compound was found to satisfy theLipinski rule of five , which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
The result of the compound’s action is the inhibition of mycolic acid synthesis, which leads to the disruption of cell wall formation in mycobacteria . This results in the death of the bacteria, making the compound a potential antitubercular agent .
Properties
IUPAC Name |
N-benzyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-16-11-13-18(14-12-16)22(27)26-24-21(19-9-5-6-10-20(19)29-24)23(28)25-15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFFITOOOJFVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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